molecular formula C11H14F3NO B15048212 (3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B15048212
M. Wt: 233.23 g/mol
InChI Key: TXFSCDROCXELLA-SNVBAGLBSA-N
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Description

(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound with significant applications in various fields of science and industry. The presence of the trifluoromethyl group and the amino alcohol functionality makes it a valuable intermediate in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to scale up the synthesis while maintaining the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents.

    Substitution: The amino group can participate in substitution reactions with electrophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the amino alcohol functionality.

    3-Trifluoromethyl-1,2,4-triazoles: Contains the trifluoromethyl group but has a different core structure.

Uniqueness

(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol is unique due to its chiral nature and the presence of both the trifluoromethyl group and the amino alcohol functionality. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C11H14F3NO/c1-7-8(10(15)5-6-16)3-2-4-9(7)11(12,13)14/h2-4,10,16H,5-6,15H2,1H3/t10-/m1/s1

InChI Key

TXFSCDROCXELLA-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)[C@@H](CCO)N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(CCO)N

Origin of Product

United States

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